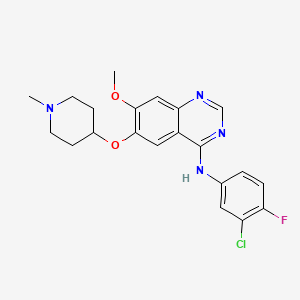
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a tyrosine kinase inhibitor. Tyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which can be crucial in the treatment of cancer and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Piperidinylation: The 1-methylpiperidin-4-yl group can be attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry approaches to minimize environmental impact.
化学反应分析
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor for the treatment of cancer. Tyrosine kinase inhibitors can block the signaling pathways that lead to cancer cell proliferation.
Biological Research: The compound is used in studies to understand the role of tyrosine kinases in cellular processes.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific tyrosine kinases.
Chemical Biology: The compound is used as a tool to study protein-ligand interactions and signal transduction pathways.
作用机制
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on proteins, which is a key step in signal transduction pathways. By inhibiting these enzymes, the compound can block the signaling pathways that lead to cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative that acts as a tyrosine kinase inhibitor.
Erlotinib: A similar compound used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((1-methylpiperidin-4-yl)oxy)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which can result in distinct binding affinities and selectivities for different tyrosine kinases. This uniqueness can potentially lead to improved efficacy and reduced side effects compared to other tyrosine kinase inhibitors.
属性
分子式 |
C21H22ClFN4O2 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(1-methylpiperidin-4-yl)oxyquinazolin-4-amine |
InChI |
InChI=1S/C21H22ClFN4O2/c1-27-7-5-14(6-8-27)29-20-10-15-18(11-19(20)28-2)24-12-25-21(15)26-13-3-4-17(23)16(22)9-13/h3-4,9-12,14H,5-8H2,1-2H3,(H,24,25,26) |
InChI 键 |
AHPPMJNZFROCCT-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
规范 SMILES |
CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















